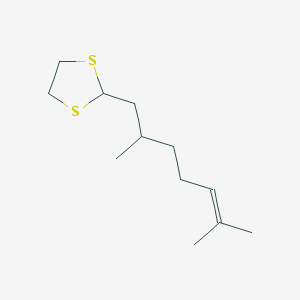
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane is an organic compound characterized by the presence of a dithiolane ring attached to a dimethylheptenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane typically involves the reaction of 2,6-dimethylhept-5-en-1-ol with 1,3-propanedithiol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dithiolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can form covalent bonds with thiol groups in proteins, potentially altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,6-Dimethylhept-5-en-1-yl)-4-methyl-1,3-dioxane
- 2-(2,6-Dimethylhept-5-en-1-yl)oxytrimethylsilane
Uniqueness
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane is unique due to its dithiolane ring, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the dithiolane ring allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
65447-83-8 |
|---|---|
Formule moléculaire |
C12H22S2 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
2-(2,6-dimethylhept-5-enyl)-1,3-dithiolane |
InChI |
InChI=1S/C12H22S2/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,11-12H,4,6-9H2,1-3H3 |
Clé InChI |
KMEPWLWAPYPOEG-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CC1SCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


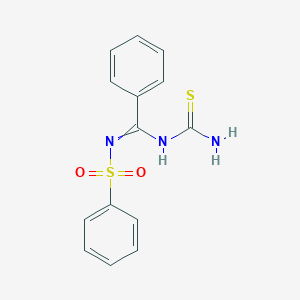

![(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14492665.png)
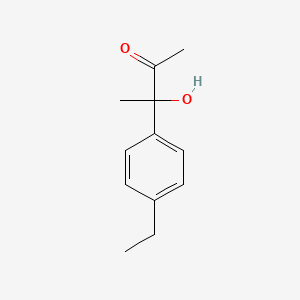

![N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14492688.png)

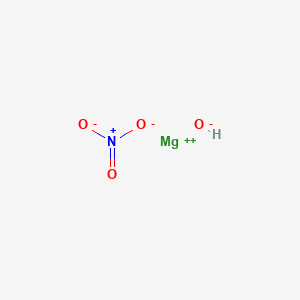
![N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide](/img/structure/B14492705.png)
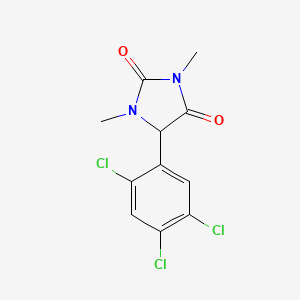
![4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate](/img/structure/B14492716.png)

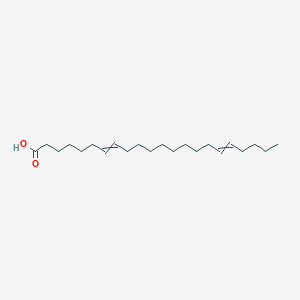
![Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14492728.png)
